molecular formula C18H25NO13 B016145 (2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 68462-57-7

(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B016145
CAS RN: 68462-57-7
M. Wt: 463.4 g/mol
InChI Key: ZGWCYKZKLZNQQX-TZXJRDDMSA-N
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Description

The compound “(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule. It is a derivative of galactopyranoside, which is a type of sugar molecule .


Synthesis Analysis

The synthesis of this compound is likely to be complex due to its intricate structure. One related compound, salidroside, has been synthesized in the lab, and it’s possible that similar techniques could be used for this compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple hydroxyl (-OH) groups and ether linkages (R-O-R’). It also contains a nitrophenyl group (a benzene ring with a nitro group attached), which could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Based on its structure, it is likely to be polar due to the presence of multiple hydroxyl groups. It may also have significant steric hindrance due to its bulky structure .

Scientific Research Applications

Solubility in Ethanol-Water Solutions

Gong et al. (2012) investigated the solubility of several saccharides, including compounds structurally similar to the query compound, in ethanol-water mixtures. They found that the solubility of these saccharides generally increased with temperature and was affected by the ethanol mass fraction in the solvent mixture (Gong, Wang, Zhang, & Qu, 2012).

Biological Activities of Optical Isomers

Sakoda, Kamikawaji, and Seto (1992) synthesized optical isomers of a compound related to the query molecule. They explored the influence of the isomers' configuration on their biological activities, such as calcium-antagonistic and hypotensive effects (Sakoda, Kamikawaji, & Seto, 1992).

Molecular Structure Analysis

Watanabe et al. (2009) focused on the molecular structure of a related compound, examining its conformation and intermolecular interactions. This type of study is critical for understanding how molecular structure influences function (Watanabe, Yoshida, Takeda, Ishi, & Kamitori, 2009).

Nanocatalyst Development

Aghazadeh and Nikpassand (2019) used a structurally similar molecule for developing a nanocatalyst. This research highlights the potential applications of such compounds in green chemistry and catalysis (Aghazadeh & Nikpassand, 2019).

Vibrational Spectroscopic Study

Aydın and Özpozan (2020) conducted a comprehensive vibrational spectroscopic study of a related compound. Such studies are vital for understanding the physical and chemical properties of complex molecules (Aydın & Özpozan, 2020).

Synthesis of Analogues and Derivatives

Several studies have focused on synthesizing various analogues and derivatives of compounds similar to the query molecule. These include studies by Liu et al. (2008), Muthusamy and Krishnasamy (2016), and Otero et al. (2005), which explore different methods and applications of these synthetic processes (Liu, Li, Lu, & Miao, 2008); (Muthusamy & Krishnasamy, 2016); (Otero, Fernandez, Estévez, & Estévez, 2005).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activities, as well as its physical and chemical properties .

properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWCYKZKLZNQQX-TZXJRDDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80988115
Record name 4-Nitrophenyl 2-O-hexopyranosylhexopyranosido
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

CAS RN

68462-57-7
Record name 4-Nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D- mannopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068462577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 2-O-hexopyranosylhexopyranosido
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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